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Titanium disilicide - 12039-83-7

Titanium disilicide

Catalog Number: EVT-335666
CAS Number: 12039-83-7
Molecular Formula: TiSi2
Si2Ti
Molecular Weight: 104.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Titanium disilicide (TiSi2) is a highly attractive material in microelectronics due to its low electrical resistivity, excellent thermal stability, and compatibility with silicon-based processing. [, , , , , , , , , , , , , ] It primarily serves as a contact and interconnect material in integrated circuits, replacing traditional polysilicon due to its superior conductivity. [, , , ]

Future Directions
  • 3D Integration: Exploring the use of TiSi2 in three-dimensional integrated circuits for enhanced connectivity and functionality. []
  • Advanced Characterization Techniques: Developing in-line, non-destructive methods like thermal-wave imaging to monitor TiSi2 formation in real-time during fabrication. [, ]

Photocatalysis and Water Splitting

Silicon (Si)

Relevance: Silicon is a key component of titanium disilicide, forming the compound through a reaction with titanium. The research extensively discusses the formation of TiSi₂ on silicon substrates, highlighting the importance of silicon in TiSi₂ synthesis and its applications in microelectronics [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Titanium (Ti)

Relevance: Titanium is the other fundamental component of titanium disilicide. The papers detail the reaction between titanium and silicon to form TiSi₂, emphasizing the role of titanium in determining the properties of the resulting silicide [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Titanium Nitride (TiN)

Relevance: Titanium nitride acts as a capping layer for titanium disilicide in some applications. This capping improves the thermal stability of TiSi₂ by hindering material diffusion []. The research also explores the use of titanium nitride in nanocomposites with silicon nitride, suggesting potential applications beyond its role as a capping layer [].

Silicon Dioxide (SiO₂)

Relevance: The research frequently mentions silicon dioxide in the context of titanium disilicide formation and applications. TiSi₂ can react with silicon dioxide at high temperatures, impacting its thermal stability []. Controlled oxidation of TiSi₂ can form a silicon dioxide layer, enabling the creation of self-aligned silicide structures for integrated circuits [].

Lithium Tetrasilicide (Li₄Si)

Relevance: While not structurally similar to titanium disilicide, lithium tetrasilicide is relevant due to the exploration of TiSi₂ as a potential anode material in lithium-ion batteries. The layered structure of a specific phase of TiSi₂ (C49) allows for lithium-ion intercalation, similar to the lithium-silicon reaction in conventional anodes [, ].

Boron (B)

Relevance: Boron doping in silicon substrates is discussed in the context of titanium disilicide formation. Research indicates that heavy boron doping can affect the TiSi₂ growth rate and influence junction formation in semiconductor devices [, ].

Arsenic (As)

Relevance: Similar to boron, arsenic doping in silicon substrates influences titanium disilicide formation. Heavy arsenic doping can significantly suppress TiSi₂ formation by introducing an incubation period and altering the transformation kinetics of different TiSi₂ phases [].

Hydroxyapatite (HA)

Relevance: The research explores the use of titanium disilicide in composites with hydroxyapatite to enhance the electrical conductivity and fracture toughness of hydroxyapatite, aiming to improve its suitability for biomedical applications like bone implants [, ].

Mullite (Al6Si2O13)

Relevance: Mullite forms as an oxide layer on titanium disilicide during oxidation in the presence of aluminum. This oxide layer impacts the oxidation resistance of TiSi₂ at various temperatures, influencing its potential applications in high-temperature environments [].

Titanium Diboride (TiB₂)

Relevance: Research explores using titanium disilicide as a sintering aid for titanium diboride. Adding TiSi₂ helps densify TiB₂ at lower temperatures, potentially enhancing its mechanical and electrical properties for various applications [].

Synthesis Analysis

Titanium disilicide can be synthesized through several methods, each with distinct technical parameters:

  1. Direct Reaction: The most straightforward method involves the direct reaction of titanium with silicon:
    Ti+2SiTiSi2\text{Ti}+2\text{Si}\rightarrow \text{TiSi}_2
    This reaction typically requires high temperatures to proceed efficiently.
  2. Chemical Vapor Deposition: Another method is the chemical vapor deposition technique using titanium tetrachloride and silane:
    TiCl4+2SiH4TiSi2+4HCl+2H2\text{TiCl}_4+2\text{SiH}_4\rightarrow \text{TiSi}_2+4\text{HCl}+2\text{H}_2
    This method allows for controlled growth of titanium disilicide films on substrates.
  3. Self-Propagating High-Temperature Synthesis: In this technique, elemental powders are compacted and ignited to initiate a self-propagating combustion reaction. The process parameters such as temperature and pressure must be carefully controlled to ensure complete conversion to titanium disilicide .
  4. Aluminothermic Reduction: This method involves the ignition of aluminum powder with titanium dioxide and silicon dioxide, producing titanium disilicide along with aluminum oxide as a byproduct.
  5. Electrolysis: Titanium disilicide can also be synthesized via electrolysis of potassium hexafluorotitanate in a molten state, which provides an alternative route for producing high-purity materials .
Molecular Structure Analysis

The molecular structure of titanium disilicide features a tetragonal crystal system, where each titanium atom is surrounded by silicon atoms in a specific geometric arrangement. The compound typically adopts the C54 structure type, characterized by its unique arrangement that influences its electronic properties. The lattice parameters for titanium disilicide are approximately a=0.319a=0.319 nm and c=0.563c=0.563 nm .

Crystal Structure

  • Coordination: Each titanium atom is coordinated by four silicon atoms, forming a distorted tetrahedral geometry.
  • Bonding: The bonding in titanium disilicide is primarily covalent, contributing to its stability and performance in electronic applications.
Chemical Reactions Analysis

Titanium disilicide participates in various chemical reactions, particularly under high temperatures or in specific environments:

  1. Oxidation: Titanium disilicide can oxidize when exposed to air at elevated temperatures:
    TiSi2+3O2TiO2+2SiO2\text{TiSi}_2+3\text{O}_2\rightarrow \text{TiO}_2+2\text{SiO}_2
    This reaction leads to the formation of titanium dioxide and silicon dioxide.
  2. Reactivity with Halogens: Titanium disilicide can react with halogens such as chlorine:
    TiSi2+4Cl2TiCl4+2SiCl4\text{TiSi}_2+4\text{Cl}_2\rightarrow \text{TiCl}_4+2\text{SiCl}_4
    This reaction showcases its potential for halogenation processes.
  3. Formation of Other Silicides: Under specific conditions, titanium disilicide can react with other silicides or metals to form composite materials, enhancing its properties for various applications .
Mechanism of Action

The mechanism of action for titanium disilicide primarily revolves around its electrical conductivity and thermal stability:

  • Electrical Conductivity: Titanium disilicide exhibits metallic conductivity due to the presence of free electrons within its structure. This property is crucial for its application in microelectronics where low resistivity is desired.
  • Thermal Stability: The compound maintains structural integrity at high temperatures, making it suitable for applications that require thermal resistance.

Interaction with Substrates

When used in semiconductor devices, titanium disilicide forms ohmic contacts with silicon substrates, facilitating efficient charge carrier transport .

Physical and Chemical Properties Analysis

Titanium disilicide has several notable physical and chemical properties:

  • Appearance: It typically appears as a gray or black powder.
  • Melting Point: The melting point is approximately 1,350 °C.
  • Density: The density of titanium disilicide is around 4.5g cm34.5\,\text{g cm}^3.
  • Hardness: It possesses significant hardness, making it suitable for wear-resistant applications.
  • Thermal Conductivity: High thermal conductivity enhances its utility in heat management systems.

These properties make titanium disilicide an attractive candidate for various industrial applications .

Applications

Titanium disilicide finds extensive use across multiple fields:

Through these diverse applications, titanium disilicide continues to play a critical role in advancing technology across various industries.

Properties

CAS Number

12039-83-7

Product Name

Titanium disilicide

Molecular Formula

TiSi2
Si2Ti

Molecular Weight

104.04 g/mol

InChI

InChI=1S/2Si.Ti

InChI Key

DFJQEGUNXWZVAH-UHFFFAOYSA-N

SMILES

[Si]=[Ti]=[Si]

Synonyms

titanium disilicide
titanium silicate
titanium silicide
TS-1

Canonical SMILES

[Si]=[Ti]=[Si]

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